(2R,4R)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-2-carboxylic acid
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Overview
Description
(2R,4R)-8,9-Diazatricyclo[43002,4]nona-1(6),7-diene-2-carboxylic acid is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include cyclization reactions to form the tricyclic core and subsequent functional group modifications to introduce the carboxylic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
(2R,4R)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2R,4R)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-2-carboxylic acid: shares structural similarities with other tricyclic compounds, such as tricyclic antidepressants and certain alkaloids.
Unique Features: Its unique tricyclic structure and specific functional groups distinguish it from other compounds, providing distinct chemical and biological properties.
Highlighting Uniqueness
The uniqueness of (2R,4R)-8,9-Diazatricyclo[43002,4]nona-1(6),7-diene-2-carboxylic acid lies in its specific stereochemistry and the presence of both diaza and carboxylic acid functionalities
Properties
IUPAC Name |
(2R,4R)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-7(12)8-2-5(8)1-4-3-9-10-6(4)8/h3,5H,1-2H2,(H,9,10)(H,11,12)/t5-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKUEPXMQIXSHQ-SVGQVSJJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2(C3=C1C=NN3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@]2(C3=C1C=NN3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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